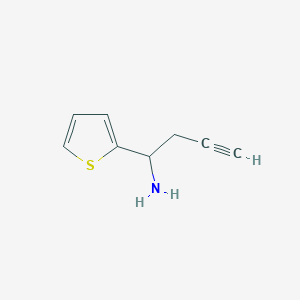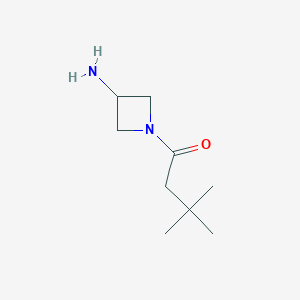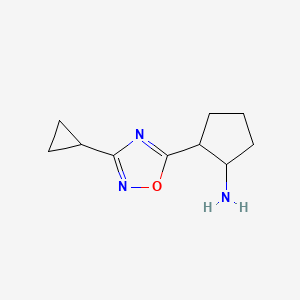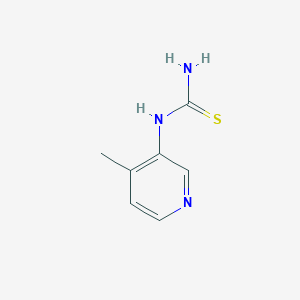
1-(噻吩-2-基)丁-3-炔-1-胺
描述
1-(Thiophen-2-yl)but-3-yn-1-amine, also known as TBA, is a chemical compound that has gained considerable attention in the fields of research and industry. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives has been highlighted in recent literature . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of 1-(Thiophen-2-yl)but-3-yn-1-amine is C8H9NS. It is a thiophene ring-based structural analogue of methamphetamine .Chemical Reactions Analysis
Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .科学研究应用
有机合成和材料科学应用
聚合光引发剂的合成:星形的 tris(4-(噻吩-2-基)苯基)胺衍生物已被开发为近紫外和可见光 LED 下自由基和阳离子聚合的光引发剂。这些新型光引发剂表现出更高的聚合效率,并且以克服聚合过程中的氧抑制而著称,如 Zhang 等人 (2015) 所证明的 (Zhang 等,2015)。
光电器件:含有 N,N-二芳基噻吩-2-胺单元的化合物对于合成光电器件材料非常感兴趣。Chmovzh 和 Rakitin (2021) 报道了通过 Buchwald-Hartwig 交叉偶联反应合成 N,N-双(4'-(己氧基)-[1,1'-联苯]-4-基)噻吩-2-胺,突出了其在光电学中的潜力 (Chmovzh & Rakitin, 2021)。
药理学研究
TRPV1 通道的调节:4-(噻吩-2-基)丁酸衍生物作为天然配体辣椒素的环状替代物,已显示出激活 TRPV1 通道的希望,这些化合物表现出激动剂活性和对氧化应激的潜在保护作用。Aiello 等人 (2016) 详细介绍了这些衍生物的合成、分子建模和药理学表征 (Aiello 等,2016)。
抗菌活性:Patel 和 Patel (2017) 合成了 (E)-3-(噻吩-2-基)-1-(4-甲基苯基)-丙-2-烯-1-酮的衍生物,并评估了它们的抗菌和抗真菌活性,发现了对各种细菌和真菌菌株具有显着活性的新型抗菌剂 (Patel & Patel, 2017)。
作用机制
Target of Action
1-(Thiophen-2-yl)but-3-yn-1-amine is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are used in medicinal chemistry to develop advanced compounds . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to inhibit certain enzymes or interact with cellular receptors .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
1-(Thiophen-2-yl)but-3-yn-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the liver . The nature of these interactions often involves the binding of 1-(Thiophen-2-yl)but-3-yn-1-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-(Thiophen-2-yl)but-3-yn-1-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, 1-(Thiophen-2-yl)but-3-yn-1-amine can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(Thiophen-2-yl)but-3-yn-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, it has been found to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling and function. Additionally, 1-(Thiophen-2-yl)but-3-yn-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Thiophen-2-yl)but-3-yn-1-amine in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that 1-(Thiophen-2-yl)but-3-yn-1-amine is relatively stable under controlled conditions, but its activity can diminish over prolonged periods . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Thiophen-2-yl)but-3-yn-1-amine vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
1-(Thiophen-2-yl)but-3-yn-1-amine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of 1-(Thiophen-2-yl)but-3-yn-1-amine, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 1-(Thiophen-2-yl)but-3-yn-1-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues. Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization.
Subcellular Localization
1-(Thiophen-2-yl)but-3-yn-1-amine exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biochemical activity.
属性
IUPAC Name |
1-thiophen-2-ylbut-3-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJEOHLCBFYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468946.png)

![[2-(Difluoromethoxy)-5-methylphenyl]methanamine](/img/structure/B1468948.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}oxolan-3-amine](/img/structure/B1468949.png)


amine](/img/structure/B1468952.png)
![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxyazetidin-1-yl)acetamide](/img/structure/B1468956.png)
![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)

![N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1468960.png)

